molecular formula C22H21BrN4O3 B2768258 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 1207015-33-5

1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2768258
CAS No.: 1207015-33-5
M. Wt: 469.339
InChI Key: VXHNRULODOBVNU-UHFFFAOYSA-N
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Description

1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative featuring a 1,2,4-oxadiazole moiety substituted with a 4-bromophenyl group at position 3 and a pentyl chain at position 3 of the quinazoline-dione core. The bromophenyl group may enhance binding affinity via halogen interactions, as seen in related brominated compounds .

Properties

CAS No.

1207015-33-5

Molecular Formula

C22H21BrN4O3

Molecular Weight

469.339

IUPAC Name

1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione

InChI

InChI=1S/C22H21BrN4O3/c1-2-3-6-13-26-21(28)17-7-4-5-8-18(17)27(22(26)29)14-19-24-20(25-30-19)15-9-11-16(23)12-10-15/h4-5,7-12H,2-3,6,13-14H2,1H3

InChI Key

VXHNRULODOBVNU-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)Br

solubility

not available

Origin of Product

United States

Biological Activity

The compound 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a complex organic molecule featuring both oxadiazole and quinazoline moieties. These structural components are often associated with various biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes:

  • A quinazoline core known for its pharmacological significance.
  • An oxadiazole ring, which has been linked to various biological activities.

Molecular Formula : C23H26BrN5O2
Molecular Weight : 468.39 g/mol

Biological Activity Overview

Research indicates that compounds containing oxadiazole and quinazoline derivatives exhibit a range of biological activities:

Anticancer Activity

Several studies have focused on the anticancer properties of oxadiazole derivatives. For instance:

  • Oxadiazole derivatives have shown significant cytotoxicity against breast cancer cell lines (e.g., MCF-7) through mechanisms involving apoptosis induction and cell cycle arrest .
  • The compound's structure allows it to interact with estrogen receptors, potentially modulating cancer cell growth .

Antimicrobial Properties

Oxadiazoles are recognized for their antimicrobial effects:

  • Compounds similar to those discussed have been evaluated for their efficacy against various pathogens. In particular, studies indicate that certain oxadiazole derivatives exhibit broad-spectrum antimicrobial activity against bacteria and fungi .

The biological activity of this compound is hypothesized to involve:

  • Receptor Modulation : Interaction with specific receptors (e.g., estrogen receptors) influencing cellular signaling pathways.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in cancer proliferation or microbial resistance mechanisms.

Case Studies and Research Findings

StudyObjectiveFindings
Evaluate anticancer efficacySignificant cytotoxicity in MCF-7 cells; induced apoptosis observed.
Assess antimicrobial activityBroad-spectrum activity against multiple pathogens; potential for drug resistance modulation.
Investigate structure-activity relationshipIdentified key structural features linked to enhanced biological activity; IC50 values indicating potency.

Scientific Research Applications

The compound exhibits significant biological activities attributed to its structural components.

Anticancer Activity

Research indicates that derivatives of oxadiazoles, including this compound, possess anticancer properties. The oxadiazole ring is known for its ability to inhibit histone deacetylases (HDACs), enzymes critical for cancer cell proliferation. A study demonstrated that related compounds showed IC50 values against various cancer cell lines, indicating potential efficacy in cancer treatment.

Cell LineIC50 (µM)
Human Colon Adenocarcinoma (CXF HT-29)92.4
Human Lung Adenocarcinoma (LXFA 629)Not specified
Human Ovarian Adenocarcinoma (OVXF 899)Not specified
Human Renal Cancer (RXF 486)Not specified

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. The presence of the oxadiazole and quinazoline groups enhances its interaction with microbial targets. Studies have indicated that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria, potentially disrupting bacterial cell wall synthesis.

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a scaffold for developing new drugs with therapeutic effects. Its ability to modulate biological targets makes it suitable for designing novel anticancer and antimicrobial agents. The combination of oxadiazole and quinazoline structures allows for further modifications that can enhance efficacy and reduce toxicity.

Material Science Applications

The unique properties of 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione extend to material science. Its chemical structure can be utilized in the development of materials with specific properties such as conductivity or fluorescence. This versatility opens avenues for research into new materials for electronic applications or sensors.

Case Studies

  • Anticancer Efficacy Study : A recent study evaluated the anticancer efficacy of various oxadiazole derivatives in vitro against multiple cancer cell lines. The findings suggested that structural modifications significantly influenced cytotoxicity.
  • Antimicrobial Testing : Another study focused on the antimicrobial properties of triazole-containing compounds similar to this compound. The results indicated promising activity against resistant bacterial strains, highlighting the potential for developing new antibiotics.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name Core Structure Key Substituents Biological Activity
Target Compound Quinazoline-2,4-dione 3-pentyl; 1-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl Not explicitly reported
5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () Benzoxazole-triazole 4-bromophenyl; 2-methylphenyl; triazole-thione Antimicrobial (implied)
1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione () Thieno[2,3-d]pyrimidine-dione Dual oxadiazole groups; aryl substituents Antimicrobial (tested vs. Metronidazole/Streptomycin)
Diethyl phosphonate derivatives () Isoxazolidine-pyrimidine Diethyl phosphonate; hydroxymethyl Low anti-HIV activity

Key Observations :

  • The target compound’s quinazoline-dione core differs from the thieno[2,3-d]pyrimidine-dione in , which may alter electronic properties and binding interactions.
  • The 4-bromophenyl group is shared with and ; bromine’s electron-withdrawing effects and halogen bonding may increase target affinity .

Spectroscopic and Analytical Data

Table 2: Comparative Spectroscopic Profiles

Compound (Evidence Source) IR Peaks (cm⁻¹) ¹H-NMR Features (δ, ppm) Elemental Analysis (C/H/N)
Target Compound Expected: ~1600 (C=O), ~1210 (C–O–C) Predicted: Aromatic protons (7.0–8.5), pentyl chain (0.8–1.6) Not reported
(Compound 6m) 3319 (NH), 1593 (C=N), 533 (C–Br) 9.51 (triazole NH); 6.10–8.01 (aromatic H) C: 57.03% (calc. 57.39%); H: 3.26%
(Compound 4l) 3323 (NH), 1569 (C=N), 561 (C–Br) 7.21–8.19 (aromatic H); 9.41 (NH) C: 59.08% (calc. 59.40%)

Analysis :

  • The target compound’s IR spectrum would likely show C=O stretches (~1600 cm⁻¹) from the quinazoline-dione core, distinct from the C=S (1212 cm⁻¹) in .
  • The 4-bromophenyl group would produce a C–Br IR peak near 530–560 cm⁻¹, consistent with analogs .

Antimicrobial Activity :

  • Compounds in –6 with dual oxadiazole groups exhibited antimicrobial activity against bacterial strains, though less potent than streptomycin . The target compound’s oxadiazole-methyl group may confer similar activity.
  • Bromophenyl-substituted analogs () showed enhanced activity compared to non-halogenated derivatives, likely due to halogen bonding with biological targets .

Antiviral Potential:

  • ’s pyrimidine-dione derivatives showed low anti-HIV activity , attributed to poor cellular uptake or weak target binding . The target compound’s pentyl chain may address solubility issues, but this remains speculative.

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